1-Boc-3-(3,4-dichlorophenyl)piperazine
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Overview
Description
1-Boc-3-(3,4-dichlorophenyl)piperazine, also known as tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate, is a chemical compound with the molecular formula C15H20Cl2N2O2 and a molecular weight of 331.24 g/mol. This compound is a piperazine derivative, which is a class of chemicals known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 1-Boc-3-(3,4-dichlorophenyl)piperazine typically involves the reaction of 3-(3,4-dichlorophenyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial production methods for piperazine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
1-Boc-3-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected piperazine nitrogen can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction Reactions:
Scientific Research Applications
1-Boc-3-(3,4-dichlorophenyl)piperazine is primarily used as a building block in the synthesis of more complex molecules. Its applications span various fields:
Chemistry: It is used in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Piperazine derivatives are found in various drugs, and this compound serves as a precursor in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
1-Boc-3-(3,4-dichlorophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-Boc-4-(3,4-dichlorophenyl)piperazine: Similar structure but with the Boc group on a different nitrogen atom.
3-(3,4-Dichlorophenyl)piperazine: Lacks the Boc protecting group, making it more reactive in certain conditions.
1-Boc-3-(4-chlorophenyl)piperazine: Similar but with only one chlorine atom on the phenyl ring.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the importance of specific structural modifications in chemical synthesis and drug development.
Properties
IUPAC Name |
tert-butyl 3-(3,4-dichlorophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)10-4-5-11(16)12(17)8-10/h4-5,8,13,18H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEHFOWFGHHJGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390811 |
Source
|
Record name | 1-Boc-3-(3,4-dichlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185110-16-1 |
Source
|
Record name | 1-Boc-3-(3,4-dichlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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